2-Amino-4-Methoxybenzaldehyd

Übersicht

Beschreibung

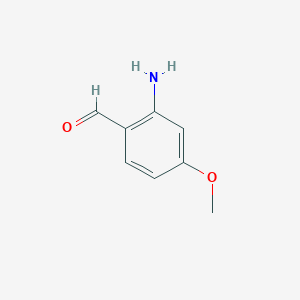

2-Amino-4-methoxybenzaldehyde (2-AMB) is an aromatic aldehyde with a wide range of applications in organic chemistry and biochemistry. It is a versatile compound that is used in the synthesis of pharmaceuticals, agrochemicals, and natural products. It is also used in the production of dyes, fragrances, and other chemicals. 2-AMB has also been studied for its potential applications in biomedical research, including the development of therapeutic agents and diagnostics.

Wissenschaftliche Forschungsanwendungen

Pharmakologie: Antimikrobielle Wirkstoffe

2-Amino-4-Methoxybenzaldehyd wurde auf sein Potenzial als antimikrobieller Wirkstoff untersucht. Schiff-Basen, die von dieser Verbindung abgeleitet sind, haben sich gegen eine Reihe von Krankheitserregern, einschließlich Bakterien und Pilzen, als wirksam erwiesen. Diese Verbindungen können zu Antiseptika für lebendes Gewebe weiterentwickelt werden und könnten eine entscheidende Rolle bei der Verhinderung von Infektionen während Operationen spielen .

Organische Synthese: Bausteine

In der organischen Chemie dient this compound als Baustein für die Synthese verschiedener komplexer Moleküle. Es ist besonders nützlich bei der Synthese von Schiff-Basen, die wertvolle Zwischenprodukte bei der Herstellung vieler organischer Verbindungen sind .

Materialwissenschaften: Fortschrittliche Funktionsmaterialien

Diese Verbindung wird in der Materialwissenschaft zur Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet. Ihre Derivate können in Polymere oder Beschichtungen eingearbeitet werden, um antimikrobielle Eigenschaften zu verleihen, was für Anwendungen im Gesundheitswesen und in der Industrie von Vorteil ist .

Analytische Chemie: Chromatographie und Spektroskopie

This compound wird in der analytischen Chemie als Standard oder Reagenz in chromatografischen Verfahren und spektroskopischen Analysen verwendet. Seine gut definierte Struktur und Eigenschaften machen es geeignet für den Einsatz bei der Kalibrierung von Instrumenten und der Validierung analytischer Methoden.

Biochemieforschung: Enzyminhibition

Die Forschung in der Biochemie hat die Verwendung von this compound in Enzyminhibitionsstudien untersucht. Seine Struktur ermöglicht es ihm, mit Enzymen zu interagieren, was möglicherweise zur Entwicklung neuer Medikamente oder biochemischer Werkzeuge führt .

Umweltwissenschaften: Korrosionsinhibition

Studien haben gezeigt, dass Derivate von this compound als Korrosionsinhibitoren wirken können. Diese Verbindungen können Metalle vor Degradation schützen, was wichtig ist, um die Lebensdauer von Strukturen und Maschinen unter verschiedenen Umweltbedingungen zu verlängern .

Lebensmittel und Landwirtschaft: Antimykotische Anwendungen

Im landwirtschaftlichen Sektor haben sich Derivate von this compound als antimykotisch erwiesen, was sie zu Kandidaten für den Schutz von Feldfrüchten und gelagertem Getreide vor Pilzpathogenen macht, wodurch Lebensmittelverderb und -verluste reduziert werden .

Nanotechnologie: Katalysatorentwicklung

Die Verbindung ist auch in der Nanotechnologie von Bedeutung, wo sie zur Entwicklung von Katalysatoren für chemische Reaktionen verwendet wird. Diese Katalysatoren können Reaktionsgeschwindigkeiten und Selektivität verbessern, was zu effizienteren und nachhaltigeren chemischen Prozessen führt .

Wirkmechanismus

Target of Action

The primary target of 2-Amino-4-methoxybenzaldehyde is the lysosomal cysteine protease, cathepsin B . Cathepsin B plays multiple roles in physiological and pathological processes, including intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis . It has also been implicated in various malignancies .

Mode of Action

It is known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 2-Amino-4-methoxybenzaldehyde might interact with its targets through similar reactions.

Biochemical Pathways

This could include pathways related to protein turnover, antigen processing, and hormone maturation .

Pharmacokinetics

Information on the pharmacokinetics of 2-Amino-4-methoxybenzaldehyde is limited. Its molecular weight is 15116 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

Given its potential role as a cathepsin b inhibitor , it could potentially inhibit the activity of this enzyme, thereby affecting the processes it is involved in, such as protein turnover and antigen processing.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-4-methoxybenzaldehyde. For instance, a study on a similar compound, 2-amino-4-acetaminoanisole, found that its degradation from wastewater was influenced by factors such as the dosage of nano-Fe3O4, H2O2 dosage, initial pH, and reaction time . Similar factors could potentially influence the action of 2-Amino-4-methoxybenzaldehyde.

Biochemische Analyse

Biochemical Properties

2-Amino-4-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress response, such as superoxide dismutases and glutathione reductase . These interactions often result in the modulation of the enzyme’s activity, leading to changes in cellular redox homeostasis. Additionally, 2-Amino-4-methoxybenzaldehyde can form Schiff bases with amino groups of proteins, potentially altering their function and stability.

Cellular Effects

The effects of 2-Amino-4-methoxybenzaldehyde on various cell types and cellular processes are profound. It has been shown to disrupt cellular antioxidation systems, leading to oxidative stress in fungal cells . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound’s ability to interfere with the antioxidant defense mechanisms makes it a potent antifungal agent. In mammalian cells, similar oxidative stress induction can lead to apoptosis or other forms of cell death, depending on the concentration and exposure duration.

Molecular Mechanism

At the molecular level, 2-Amino-4-methoxybenzaldehyde exerts its effects through several mechanisms. One primary mechanism involves the formation of Schiff bases with amino groups on proteins, leading to changes in protein structure and function . Additionally, the compound can act as a redox-active molecule, participating in redox cycling and generating reactive oxygen species (ROS). This activity can result in oxidative damage to cellular components, including lipids, proteins, and DNA. The compound’s ability to modulate enzyme activity, particularly those involved in oxidative stress response, further contributes to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-4-methoxybenzaldehyde can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to 2-Amino-4-methoxybenzaldehyde can lead to sustained oxidative stress and cumulative cellular damage . The compound’s stability under various conditions, such as temperature and pH, also affects its efficacy and potency in experimental settings.

Dosage Effects in Animal Models

The effects of 2-Amino-4-methoxybenzaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily induce oxidative stress responses . At higher doses, it can cause significant cellular damage and toxicity, leading to adverse effects such as tissue necrosis and organ dysfunction. The threshold for these effects depends on the specific animal model and the route of administration.

Metabolic Pathways

2-Amino-4-methoxybenzaldehyde is involved in several metabolic pathways, particularly those related to oxidative stress and redox homeostasis. The compound interacts with enzymes such as superoxide dismutases and glutathione reductase, influencing the levels of reactive oxygen species and antioxidant molecules . These interactions can alter metabolic flux and the levels of various metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 2-Amino-4-methoxybenzaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific cellular components. These factors determine its localization and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of 2-Amino-4-methoxybenzaldehyde is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with mitochondrial proteins can lead to its accumulation in the mitochondria, where it can exert its effects on mitochondrial function and oxidative stress responses.

Eigenschaften

IUPAC Name |

2-amino-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBXUCNGQIZZLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90314481 | |

| Record name | 2-amino-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59236-36-1 | |

| Record name | 59236-36-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-bromobenzene)](/img/structure/B1267338.png)

![2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide](/img/structure/B1267346.png)

![6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1267356.png)